molecular formula C14H19N3O2 B095757 Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- CAS No. 19433-94-4

Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-

Cat. No.: B095757
CAS No.: 19433-94-4
M. Wt: 261.32 g/mol
InChI Key: GMJYHCWSTTTWRT-UHFFFAOYSA-N
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Description

Chemical Name: Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- CAS Number: 19433-94-4 (listed in ) Molecular Formula: C₁₄H₁₉N₃O₂ Structure: The compound features an acetamide core substituted at the para position with a methoxy group (-OCH₃) and at the meta position with a (2-cyanoethyl)ethylamino group (-N(CH₂CH₃)(CH₂CH₂CN)) ().

Properties

IUPAC Name

N-[3-[2-cyanoethyl(ethyl)amino]-4-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H19N3O2/c1-4-17(9-5-8-15)13-10-12(16-11(2)18)6-7-14(13)19-3/h6-7,10H,4-5,9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJYHCWSTTTWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=C(C=CC(=C1)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066492
Record name Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-
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Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19433-94-4
Record name N-[3-[(2-Cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide
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Record name Acetamide, N-(3-((2-cyanoethyl)ethylamino)-4-methoxyphenyl)-
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Record name Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-
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Record name Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-
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Record name N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide
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Preparation Methods

Nucleophilic Substitution Route

This method involves the alkylation of 3-amino-4-methoxyphenylacetamide with acrylonitrile in the presence of ethylamine.

Reaction Scheme:

3-Amino-4-methoxyphenylacetamide+CH2=CHCNEtNH2Target Compound\text{3-Amino-4-methoxyphenylacetamide} + \text{CH}2=\text{CHCN} \xrightarrow{\text{EtNH}2} \text{Target Compound}

Procedure:

  • 3-Amino-4-methoxyphenylacetamide (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).

  • Ethylamine (1.2 equiv) is added dropwise at 0°C to deprotonate the amine.

  • Acrylonitrile (1.5 equiv) is introduced, and the mixture is stirred at 60°C for 12 hours.

  • The product is isolated via extraction with ethyl acetate and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Key Parameters:

  • Yield: 65–72% (dependent on acrylonitrile stoichiometry).

  • Purity: >95% (HPLC).

Table 1: Optimization of Nucleophilic Substitution

ParameterOptimal ValueEffect on Yield
Temperature60°CMaximizes rate
SolventDMFEnhances solubility
Ethylamine Stoichiometry1.2 equivPrevents over-alkylation

Condensation with Cyanoacetic Acid

Adapted from protocols for analogous acetamides, this method employs cyanoacetic acid and 3-[(2-cyanoethyl)ethylamino]-4-methoxyaniline .

Reaction Scheme:

3-[(2-Cyanoethyl)ethylamino]-4-methoxyaniline+NCCH2COOHEtO3CHTarget Compound\text{3-[(2-Cyanoethyl)ethylamino]-4-methoxyaniline} + \text{NCCH}2\text{COOH} \xrightarrow{\text{EtO}3\text{CH}} \text{Target Compound}

Procedure:

  • 3-[(2-Cyanoethyl)ethylamino]-4-methoxyaniline (1.0 equiv) and cyanoacetic acid (1.1 equiv) are suspended in isopropyl alcohol.

  • Triethylorthoformate (3.0 equiv) is added as a dehydrating agent.

  • The mixture is refluxed for 18 hours, yielding a yellow precipitate.

  • The crude product is filtered, washed with cold isopropyl alcohol, and recrystallized from ethyl acetate/hexanes.

Key Parameters:

  • Yield: 54–60% (scale-dependent).

  • Side Products: <5% unreacted amine (by NMR).

Mechanistic Insight:
Triethylorthoformate facilitates the formation of an activated intermediate, promoting amide bond formation while minimizing hydrolysis of the cyano group.

Reductive Amination Approach

A two-step process involving:

  • Synthesis of 3-ethylamino-4-methoxyphenylacetamide via reductive amination.

  • Cyanoethylation using acrylonitrile.

Step 1: Reductive Amination

3-Keto-4-methoxyphenylacetamide+EtNH2NaBH43-Ethylamino-4-methoxyphenylacetamide\text{3-Keto-4-methoxyphenylacetamide} + \text{EtNH}2 \xrightarrow{\text{NaBH}4} \text{3-Ethylamino-4-methoxyphenylacetamide}

Step 2: Cyanoethylation

3-Ethylamino-4-methoxyphenylacetamide+CH2=CHCNTarget Compound\text{3-Ethylamino-4-methoxyphenylacetamide} + \text{CH}_2=\text{CHCN} \xrightarrow{} \text{Target Compound}

Advantages:

  • Higher regioselectivity compared to direct alkylation.

  • Overall Yield: 58% (combined steps).

Analytical Validation

Critical quality control measures include:

Spectroscopic Characterization:

  • 1H^1\text{H} NMR (DMSO-d6d_6): δ 1.12 (t, 3H, CH₂CH₃), 2.01 (s, 3H, COCH₃), 3.72 (s, 3H, OCH₃), 4.02 (q, 2H, CH₂CH₃).

  • IR (KBr): 2245 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (amide C=O).

Chromatographic Purity:

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 60:40).

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution7295ModerateHigh
Condensation6097HighModerate
Reductive Amination5893LowLow

Key Findings:

  • The condensation method offers superior scalability and purity, making it preferable for industrial applications.

  • Nucleophilic substitution is cost-effective but requires stringent temperature control .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- is in the field of chromatography. It can be effectively analyzed using reverse phase HPLC methods. The method typically employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This technique allows for:

  • Isolation of Impurities : The compound can be purified from mixtures, making it useful in both research and industrial applications.
  • Pharmacokinetic Studies : The scalability of the method allows it to be applied in pharmacokinetic studies to understand how the drug is absorbed, distributed, metabolized, and excreted in biological systems .

Mass Spectrometry

Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- has also been evaluated using mass spectrometry techniques. Its spectral data can provide insights into its molecular structure and behavior under different conditions, which is crucial for understanding its interactions with biological systems .

Case Study 1: Pharmacokinetics

A study investigating the pharmacokinetics of Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- demonstrated its potential as a therapeutic agent. Researchers employed HPLC to monitor the compound's concentration in plasma over time following administration. The results indicated a favorable absorption profile and suggested further investigation into its efficacy as a drug candidate.

Case Study 2: Impurity Profiling

Another research effort focused on the impurity profiling of Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-. Using advanced chromatographic techniques, scientists were able to identify and quantify various impurities that could affect the compound's safety and effectiveness. This study underscored the importance of rigorous quality control measures in pharmaceutical development.

Mechanism of Action

The mechanism of action of Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- involves its interaction with specific molecular targets and pathways. The cyano group and methoxyphenyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Analogues

The compound belongs to a family of acetamide derivatives with modifications at the 3- and 4-positions of the phenyl ring. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Substituents at 3-Position Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound (19433-94-4) (2-cyanoethyl)ethylamino C₁₄H₁₉N₃O₂ 261.33 g/mol Intermediate for disperse dyes; not CEPA-regulated
N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide (64611-87-6) (2-cyanoethyl)(2-hydroxyethyl)amino C₁₄H₁₈N₃O₃ 276.31 g/mol Higher polarity due to -OH group; used in specialty polymers
N-[3-[(2-cyanoethyl)allylamino]-4-methoxyphenyl]acetamide (26408-28-6) (2-cyanoethyl)allylamino C₁₄H₁₇N₃O₂ 259.30 g/mol Allyl group increases reactivity; potential crosslinking agent
N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide (19433-94-4) (2-cyanoethyl)amino C₁₂H₁₅N₃O₂ 233.27 g/mol Simpler structure; limited industrial use
N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-ethoxyphenyl]acetamide (22636-29-9) Ethoxy (-OCH₂CH₃) instead of methoxy C₁₅H₂₁N₃O₃ 291.35 g/mol Higher boiling point (545.2°C); enhanced thermal stability

Physicochemical and Regulatory Differences

  • Polarity and Solubility : The hydroxyethyl-substituted analogue (64611-87-6) exhibits greater water solubility due to the hydroxyl group, whereas the ethoxy variant (22636-29-9) shows higher lipophilicity .
  • Toxicity: Limited toxicological data exist for these compounds.

Research Findings and Gaps

  • Synthetic Routes : Most analogues are synthesized via nucleophilic aromatic substitution or reductive amination, as inferred from patent data ().
  • Data Gaps: Toxicological profiles remain understudied for cyanoethyl-containing acetamides, necessitating further ecotoxicological assessments ().

Biological Activity

Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- (CAS Number: 19433-94-4) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The molecular formula for Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- is C14H19N3O2. The compound features a methoxy group and a cyanoethyl side chain attached to an acetamide moiety, contributing to its unique biological properties.

Physical Properties

PropertyValue
Molecular Weight253.32 g/mol
Melting PointNot specifically reported
SolubilitySoluble in organic solvents

Pharmacological Profile

Acetamide derivatives have been investigated for various biological activities, including:

  • Antitumor Activity : Some studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the methoxy group may enhance their interaction with cellular targets.
  • Antimicrobial Properties : Research has shown that certain acetamide derivatives possess antibacterial and antifungal activities, potentially through disruption of microbial cell membranes or inhibition of essential enzymes.

The mechanisms through which Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The cyanoethyl group may play a role in enhancing the lipophilicity of the molecule, facilitating better membrane penetration.
  • The methoxy group could influence the compound's interaction with specific protein targets or enzymes involved in disease pathways.

Case Study 1: Antitumor Activity

A study conducted by researchers demonstrated that derivatives of acetamide exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 50 µM, indicating moderate potency. The study suggested that the incorporation of different functional groups could enhance the antitumor activity of these compounds.

Case Study 2: Antimicrobial Effects

In another investigation, Acetamide derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that some compounds displayed minimum inhibitory concentrations (MICs) as low as 20 µg/mL, suggesting promising antimicrobial properties.

Q & A

Basic: What are the recommended methods for synthesizing N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide and its analogs?

Answer:
Synthesis typically involves multi-step reactions focusing on introducing substituents like cyanoethyl or methoxy groups. Key steps include:

  • Substituent introduction : Reacting primary amines (e.g., ethylamine) with acrylonitrile to form cyanoethyl derivatives, followed by coupling to a methoxyphenyl backbone via nucleophilic substitution .
  • Purification : Column chromatography or recrystallization using solvents like ethanol or ethyl acetate to isolate the target compound .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and mass spectrometry (molecular ion peak at m/z 275.3 for C14_{14}H19_{19}N3_3O2_2) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Use a combination of analytical techniques:

  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%) .
  • Spectroscopy :
    • NMR : Confirm substituent positions (e.g., cyanoethyl group’s triplet at δ 2.6–2.8 ppm for –CH2_2CN) .
    • FT-IR : Identify functional groups (e.g., carbonyl stretch at ~1650 cm1^{-1} for acetamide) .
  • Elemental analysis : Verify C, H, N composition (theoretical: C 61.52%, H 6.93%, N 15.38%) .

Advanced: How do substituent variations (e.g., cyanoethyl vs. diethylamino) affect physicochemical properties?

Answer:
Substituents critically influence properties:

Substituent LogP Solubility (mg/mL) Melting Point (°C) Reference
–(2-cyanoethyl)ethyl2.850.15 (water)93–97
–diethylamino2.100.45 (water)90–94
  • Lipophilicity : Cyanoethyl groups increase LogP, reducing aqueous solubility but enhancing membrane permeability .
  • Thermal stability : Higher melting points correlate with stronger intermolecular interactions (e.g., hydrogen bonding from cyano groups) .

Advanced: How can discrepancies in biological activity data among analogs be resolved?

Answer:
Address contradictions via:

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for cancer studies) and protocols (e.g., MTT assay incubation for 48 hours) .
  • Statistical validation : Apply ANOVA to compare IC50_{50} values across replicates, ensuring p < 0.05 .
  • Structural validation : Verify analogs’ purity and stereochemistry via X-ray crystallography (e.g., resolving methoxy group orientation) .

Advanced: What computational approaches predict interactions with target proteins like FPR1?

Answer:

  • Molecular docking : Use Molegro Virtual Docker to model binding poses, focusing on hydrogen bonds between the acetamide carbonyl and Arg84 in FPR1 .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., cyano group’s Hammett constant) with inhibitory activity .

Basic: What are the key physicochemical properties of this compound?

Answer:

  • Molecular formula : C14_{14}H19_{19}N3_3O2_2 .
  • Density : 1.086 g/cm3^3 .
  • Boiling point : 389.5°C at 760 mmHg .
  • Vapor pressure : 2.85 × 106^{-6} mmHg at 25°C .

Advanced: How do modifications at the cyanoethyl group impact pharmacokinetics?

Answer:

  • Metabolic stability : Cyanoethyl groups resist cytochrome P450 oxidation, prolonging half-life .
  • Toxicity : The cyano group’s electrophilicity may require masking (e.g., prodrug strategies) to mitigate off-target effects .
  • Bioavailability : Lower solubility (due to high LogP) can be countered with formulation aids like cyclodextrins .

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